

Application Notes and Protocols for the Synthesis of α -Phenyl-2-pyridineacetonitrile

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Compound of Interest

Compound Name: 2-Phenyl-2-(2-pyridyl)acetonitrile

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Abstract

This document provides a comprehensive protocol for the laboratory-scale synthesis of α -Phenyl-2-pyridineacetonitrile, a key intermediate in the development of pharmaceuticals and other specialty chemicals.^[1] The described method is based on the alkylation of phenylacetonitrile with 2-bromopyridine using sodium amide as a base. This protocol includes detailed step-by-step instructions, a summary of required reagents and their properties, and essential safety information. The intended audience for these notes is researchers, scientists, and professionals in the field of organic chemistry and drug development.

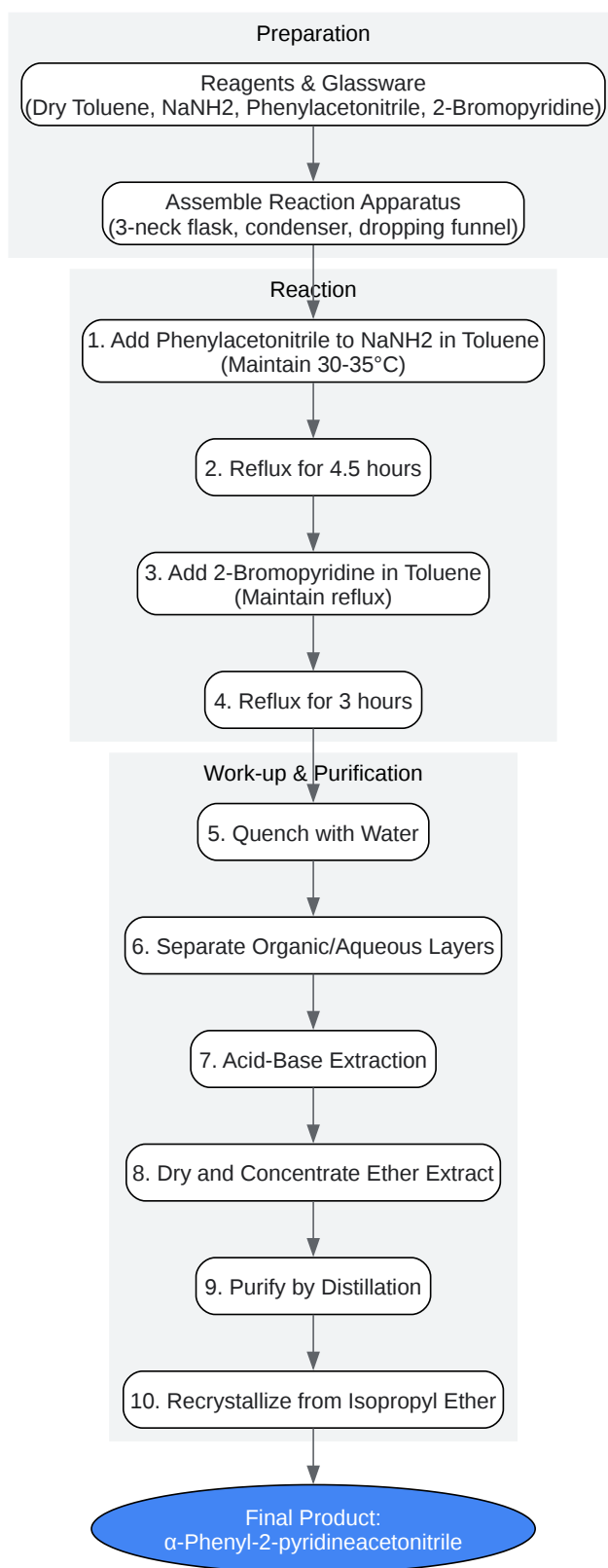
Introduction

α -Phenyl-2-pyridineacetonitrile (CAS 5005-36-7) is a versatile chemical intermediate. Its structure, which incorporates both a phenyl and a pyridine ring attached to a nitrile-bearing carbon, makes it a valuable building block in organic synthesis.^{[1][2]} It is notably used in the synthesis of various pharmaceutical agents, including those targeting neurological disorders, and as a metabolite of the anti-gastrin compound SC 15396.^{[1][3][4][5][6]} This protocol details a reliable method for its synthesis from commercially available starting materials.

Reaction Scheme

The synthesis proceeds via the deprotonation of phenylacetonitrile by a strong base, sodium amide, to form a carbanion. This nucleophile then undergoes an S_NAr reaction with 2-bromopyridine to yield the desired product, α -Phenyl-2-pyridineacetonitrile.

Diagram of the Synthesis Workflow



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Caption: Workflow for the synthesis of α -Phenyl-2-pyridineacetonitrile.

Materials and Reagents

Reagent	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Quantity (moles)	Quantity (mass/vol)
Phenylacetoneitrile	140-29-4	C ₈ H ₇ N	117.15	0.40	46.8 g
Sodium Amide (NaNH ₂)	7782-92-5	H ₂ NNa	39.01	0.80	31.2 g
2-Bromopyridine	109-04-6	C ₅ H ₄ BrN	158.00	0.40	63.6 g
Toluene (dry)	108-88-3	C ₇ H ₈	92.14	-	300 mL
Water (H ₂ O)	7732-18-5	H ₂ O	18.02	-	~450 mL
6 N Hydrochloric Acid (HCl)	7647-01-0	HCl	36.46	-	As needed
50% Sodium Hydroxide (NaOH)	1310-73-2	NaOH	40.00	-	As needed
Diethyl Ether	60-29-7	C ₄ H ₁₀ O	74.12	-	As needed
Sodium Sulfate (Na ₂ SO ₄), anhydrous	7757-82-6	Na ₂ SO ₄	142.04	-	As needed
Isopropyl Ether	108-20-3	C ₆ H ₁₄ O	102.18	-	As needed

Experimental Protocol

Safety Precaution: This reaction involves highly reactive and toxic substances.^[7] Sodium amide reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.^{[8][9]}

- **Apparatus Setup:** Assemble a 2-liter, three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser protected with a drying tube (e.g., filled with calcium chloride or sodium hydroxide pellets). Ensure all glassware is oven-dried to remove any moisture.
- **Initial Reaction Mixture:** To the flask, add 31.2 g (0.80 mol) of powdered sodium amide and 200 mL of dry toluene.
- **Addition of Phenylacetonitrile:** Begin stirring the suspension. Add 46.8 g (0.40 mol) of phenylacetonitrile dropwise from the dropping funnel. Maintain the internal temperature between 30-35°C using an ice bath for cooling as the reaction is exothermic.^[10]
- **First Reflux:** After the addition is complete, slowly heat the mixture to reflux and maintain it for 4.5 hours with continuous stirring.^[10] This ensures the complete formation of the phenylacetonitrile anion.
- **Addition of 2-Bromopyridine:** Prepare a solution of 63.6 g (0.40 mol) of 2-bromopyridine in 100 mL of dry toluene. Add this solution dropwise to the refluxing mixture at a rate that maintains a steady reflux.^[10]
- **Second Reflux:** Once the addition of 2-bromopyridine is complete, continue stirring and refluxing the mixture for an additional 3 hours to drive the reaction to completion.^[10]
- **Quenching the Reaction:** Cool the reaction mixture to room temperature (approx. 25°C). Cautiously add approximately 300 mL of water to quench the reaction. Note: The initial addition of water should be done very slowly and carefully as unreacted sodium amide will react vigorously.
- **Liquid-Liquid Extraction:**
 - Transfer the mixture to a separatory funnel. Separate the aqueous and organic (toluene) layers.

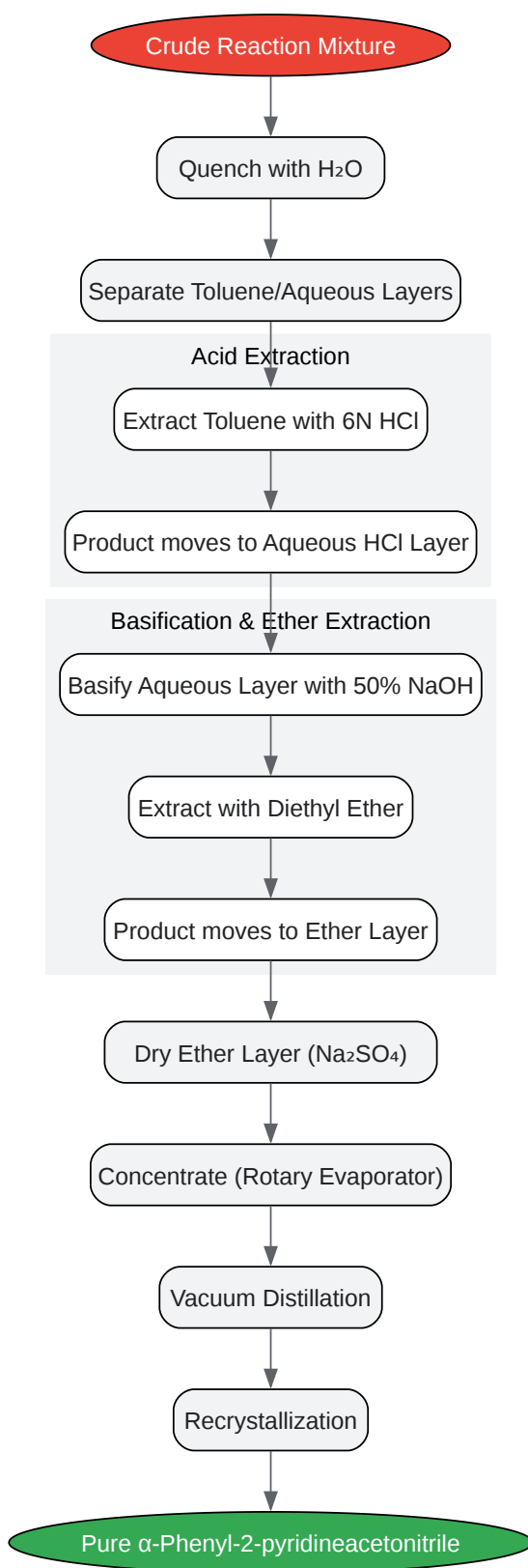
- Extract the toluene layer with approximately 150 mL of water.
- Extract the toluene layer with several portions of cold 6 N hydrochloric acid. This will move the basic product into the aqueous layer.
- Combine the acidic aqueous extracts and cool them in an ice bath.
- Basify the combined acidic extracts by slowly adding 50% sodium hydroxide solution until the solution is strongly basic, while maintaining a low temperature with cooling. The product will precipitate or form an oil.
- Extract the basified aqueous layer with several portions of diethyl ether.
- **Drying and Concentration:** Combine the ether extracts and wash them with water. Dry the ether solution over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution using a rotary evaporator to remove the ether.
- **Purification:**
 - The crude residue is purified by vacuum distillation. The product, α -Phenyl-2-pyridineacetonitrile, distills at 134-136°C at a pressure of 0.07 mmHg.[\[10\]](#)
 - The distillate, which may crystallize upon cooling, can be further purified by recrystallization from isopropyl ether.[\[10\]](#)

Results and Characterization

The final product should be a cream or off-white crystalline solid.[\[1\]](#)[\[3\]](#)

Property	Value
Yield	~54% (41.7 g)[10]
Boiling Point	134-136°C / 0.07 mmHg[10]
Melting Point	87-88.5°C (after recrystallization)[10]
Appearance	Cream / Off-White Crystalline Solid[1][3]
Molecular Formula	C ₁₃ H ₁₀ N ₂ [1]
Molecular Weight	194.24 g/mol [1]

Logical Flow of the Purification Process



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Caption: Acid-base extraction and purification workflow.

Concluding Remarks

This protocol outlines a well-established method for the synthesis of α -Phenyl-2-pyridineacetonitrile. Adherence to the described stoichiometry, reaction times, and purification procedures is crucial for achieving a good yield and high purity of the final product. All operations should be conducted with appropriate safety measures in place due to the hazardous nature of the reagents involved.

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